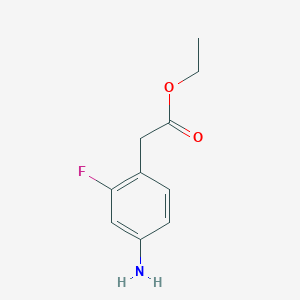

Ethyl 2-(4-amino-2-fluorophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-amino-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHZQBGGRYVXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578791 | |

| Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-63-2 | |

| Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-amino-2-fluorophenyl)acetate

This guide provides a comprehensive overview of a feasible and robust synthetic pathway for Ethyl 2-(4-amino-2-fluorophenyl)acetate, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented with detailed experimental protocols, mechanistic insights, and data interpretation to support researchers and professionals in drug discovery and development.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This unique combination of functional groups makes it a sought-after precursor for the synthesis of a wide range of biologically active compounds.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 2-fluoro-4-nitrotoluene. This pathway involves the introduction of the acetate side chain followed by the reduction of the nitro group.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

The first step involves the formation of a carbanion at the benzylic position of 2-fluoro-4-nitrotoluene, which then acts as a nucleophile to attack an electrophilic source of the acetate group.

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Fluoro-4-nitrotoluene | 155.12 | 10.0 g | 0.0645 |

| Diisopropylamine | 101.19 | 9.0 mL | 0.0645 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 25.8 mL | 0.0645 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

| Ethyl chloroformate | 108.52 | 6.8 mL | 0.071 |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Diethyl ether | 74.12 | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | 10 g | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (150 mL) and diisopropylamine (9.0 mL, 0.0645 mol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (25.8 mL, 0.0645 mol, 2.5 M in hexanes) dropwise over 20 minutes, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 2-fluoro-4-nitrotoluene (10.0 g, 0.0645 mol) in anhydrous THF (50 mL).

-

Add the solution of 2-fluoro-4-nitrotoluene to the LDA solution dropwise over 30 minutes at -78 °C. The solution should turn a deep color, indicating the formation of the benzylic anion. Stir for 1 hour at this temperature.

-

Add ethyl chloroformate (6.8 mL, 0.071 mol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 2-(2-fluoro-4-nitrophenyl)acetate as a yellow oil.

Rationale and Mechanistic Insights

The choice of LDA as the base is crucial for the deprotonation of the relatively acidic benzylic protons of 2-fluoro-4-nitrotoluene. The strong electron-withdrawing nature of the nitro group and the fluorine atom increases the acidity of these protons. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the generated carbanion. Ethyl chloroformate serves as an efficient electrophile for the introduction of the ethyl acetate moiety.

Figure 2: Simplified mechanism for the formation of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the selective reduction of the nitro group to an amine, yielding the target compound, this compound. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride. This method is often preferred in industrial settings due to its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.[1]

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 2-(2-fluoro-4-nitrophenyl)acetate | 227.18 | 10.0 g | 0.044 |

| Iron powder (<10 micron) | 55.845 | 12.3 g | 0.22 |

| Ammonium chloride (NH4Cl) | 53.49 | 11.7 g | 0.22 |

| Ethanol (EtOH) | 46.07 | 150 mL | - |

| Water (H2O) | 18.02 | 50 mL | - |

| Celite® | - | 10 g | - |

| Ethyl acetate | 88.11 | 300 mL | - |

| Saturated aq. NaHCO3 | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na2SO4 | 142.04 | 10 g | - |

Procedure:

-

To a round-bottom flask, add Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (10.0 g, 0.044 mol), ethanol (150 mL), and water (50 mL).

-

Add iron powder (12.3 g, 0.22 mol) and ammonium chloride (11.7 g, 0.22 mol) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (100 mL).

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Add ethyl acetate (200 mL) to the remaining aqueous solution and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid or oil. The product can be further purified by recrystallization or column chromatography if necessary.

Rationale and Mechanistic Insights

The reduction of a nitro group with iron in the presence of an acid is a classic and reliable method.[1] The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. Ammonium chloride acts as a mild proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process. The large excess of iron is used to ensure the complete reduction of the nitro group. This method is generally selective for the reduction of nitro groups in the presence of other reducible functional groups like esters.

Figure 3: Experimental workflow for the reduction of the nitro group.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and utilize readily available starting materials and reagents. The detailed experimental procedures and mechanistic explanations offer a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to CAS 1379444-87-7: Ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical properties of the compound registered under CAS Number 1379444-87-7. Initial database inquiries revealed conflicting information, with some sources associating this CAS number with the PRMT inhibitor GSK3368715. However, a thorough investigation has definitively identified CAS 1379444-87-7 as ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate . This guide consolidates the available structural and identifier information for this compound. It must be noted that, despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on its physicochemical properties, such as melting point, boiling point, and solubility, are not publicly available at this time. This document serves to clarify the compound's identity and structure, providing a foundational reference for researchers.

Compound Identification and Structure

The definitive identification of CAS 1379444-87-7 is crucial for any research or development endeavor. Our verification confirms the compound to be ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1379444-87-7 |

| IUPAC Name | ethyl (2S)-amino(4-fluorophenyl)ethanoate |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

The molecular structure of ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate is characterized by a central chiral carbon atom bonded to an amino group, a hydrogen atom, a 4-fluorophenyl group, and an ethyl acetate group.

Figure 1: 2D representation of the core structure of ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate, highlighting the chiral center (Cα*).

Physicochemical Properties: A Data Gap

A comprehensive search for experimentally determined physicochemical properties of ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate (CAS 1379444-87-7) did not yield specific data for the following key parameters:

-

Melting Point: Not reported in available literature.

-

Boiling Point: Not reported in available literature.

-

Solubility: Specific solubility data in common laboratory solvents (e.g., water, ethanol, DMSO, acetone) is not available. As a substituted amino acid ester, it is predicted to have some solubility in organic solvents.

-

pKa: The acid dissociation constant(s) for the amino group and any other relevant functional groups have not been experimentally determined.

-

LogP: The partition coefficient, a measure of lipophilicity, has not been reported.

-

Stability: Information regarding the compound's stability under various conditions (e.g., temperature, pH, light exposure) is not available.

The absence of this empirical data presents a significant challenge for its practical application in research and development. Without this information, designing experimental protocols, formulating solutions, and assessing the compound's suitability for various applications is difficult.

Synthesis and Characterization

Figure 2: A generalized workflow for the synthesis of the target compound via Fischer esterification.

Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amine (N-H stretch), the ester (C=O stretch), and the aromatic ring.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (S)-enantiomer.

Future Outlook and Recommendations

The current lack of detailed chemical property data for ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate (CAS 1379444-87-7) highlights a need for further experimental investigation. For researchers and organizations interested in utilizing this compound, the following steps are recommended:

-

In-house Characterization: Perform comprehensive in-house analysis to determine the key physicochemical properties outlined in Section 2.

-

Method Development: Develop and validate analytical methods for purity and identity confirmation.

-

Data Dissemination: Publish or otherwise make available the determined properties to enrich the public knowledge base for this compound.

This foundational work is critical to enable the reliable and reproducible use of CAS 1379444-87-7 in future research and development activities.

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-amino-2-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-amino-2-fluorophenyl)acetate is a key building block in the synthesis of various pharmacologically active molecules. Its specific substitution pattern—a fluorine atom ortho to the acetate side chain and an amino group para to it—imparts unique electronic properties that can influence the biological activity and metabolic stability of its derivatives. Accurate structural confirmation and purity assessment of this intermediate are paramount in any drug discovery and development workflow. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by data from analogous compounds, ensuring a robust approach to structural verification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound with numbering for the aromatic protons and carbons, which will be referenced throughout this guide.

Ethyl 2-(4-amino-2-fluorophenyl)acetate reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-(4-amino-2-fluorophenyl)acetate

Introduction

This compound is a key intermediate in modern synthetic chemistry, particularly valued in the development of pharmaceuticals and agrochemicals. Its multifunctional structure, featuring an aromatic amine, a fluorine substituent, and an ethyl ester, presents a unique combination of reactive sites. This guide provides a comprehensive analysis of the molecule's reactivity and stability profile, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the interplay of its functional groups is paramount for optimizing reaction conditions, predicting side products, and ensuring long-term stability.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the electronic effects of its three core substituents on the phenyl ring.

-

Amino (-NH₂): A powerful activating group due to its +M (mesomeric) effect, donating electron density into the ring. It is strongly ortho, para-directing for electrophilic aromatic substitution.

-

Fluoro (-F): An unusual substituent that exhibits a dual nature. It is deactivating via its strong -I (inductive) effect but is ortho, para-directing due to its +M effect (lone pair donation).[1]

-

Ethyl Acetate (-CH₂COOEt): A weakly deactivating group through its -I effect.

The synergy of these groups creates a nuanced electronic environment. The potent amino group is the dominant activator, making the ring electron-rich and highly susceptible to electrophilic attack. The fluorine atom modulates this reactivity and provides a potential site for nucleophilic aromatic substitution.

Caption: Electronic effects of substituents on the aromatic ring.

Reactivity Profile

The molecule's distinct functional groups offer multiple avenues for chemical transformation.

Reactions of the Amino Group

The primary aromatic amine is often the most reactive site. Like other aniline derivatives, it is nucleophilic and readily undergoes oxidation.[2]

-

Oxidation: Aromatic amines are highly susceptible to oxidation, which can occur upon exposure to air or chemical oxidants.[2] Freshly purified anilines are often colorless but can darken over time due to the formation of colored oxidized impurities.[2] Depending on the oxidant and conditions, products can range from azoxybenzenes, nitrobenzenes, or polymeric materials like aniline black.[2][3][4] For instance, hydrogen peroxide (H₂O₂) can be used for the selective oxidation of anilines to azoxybenzenes or nitrobenzenes by carefully selecting the base.[3]

-

Acylation: The nucleophilic nitrogen readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in peptide synthesis and the derivatization of intermediates.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Reactions of the Ester Group

The ethyl ester moiety is primarily susceptible to nucleophilic acyl substitution, most commonly hydrolysis.

-

Acid-Catalyzed Hydrolysis: When heated with a dilute acid (e.g., HCl or H₂SO₄), the ester is hydrolyzed to the corresponding carboxylic acid and ethanol.[5][6] This reaction is reversible, and using a large excess of water is necessary to drive the equilibrium toward the products.[5][6][7]

-

Base-Catalyzed Hydrolysis (Saponification): This is the more common and efficient method for ester cleavage.[6] It involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (NaOH).[8] The reaction is irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol by-product.[7]

Caption: Workflow for acid- and base-catalyzed ester hydrolysis.

-

Aminolysis: Esters can react with ammonia or primary/secondary amines to form amides.[9] This reaction often requires forcing conditions (e.g., high temperatures) because the alkoxy leaving group (ethoxide) is a relatively strong base.[9][10]

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution (EAS): The ring is activated towards EAS. The powerful ortho, para-directing amino group dictates the position of substitution. The positions ortho to the amine (C3 and C5) are the most likely sites for electrophilic attack.

-

Nucleophilic Aromatic Substitution (SNA): The presence of the electron-withdrawing fluorine atom makes the carbon to which it is attached (C2) susceptible to nucleophilic attack, especially if a strong electron-withdrawing group is also present on the ring. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, often making fluoro-aromatics more reactive in SNAr reactions than their chloro- or bromo- counterparts.[1]

Stability Profile

Proper handling and storage are crucial to maintain the integrity of this compound.

Chemical Stability

-

Hydrolytic Stability: The ester linkage is the primary site of hydrolytic instability. The compound will slowly hydrolyze in the presence of water, a process that is significantly accelerated by acidic or basic conditions.[6][8]

-

Oxidative Stability: The aromatic amine is prone to oxidation, especially on exposure to air and light.[2] This can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.[2]

-

Effect of Fluorine: The C-F bond is significantly stronger than a C-H bond, which generally enhances the metabolic and chemical stability of the molecule at that position.[11] Fluorine substitution can increase thermal stability and chemical resistance.[12][13]

Physical Stability

-

Photostability: Aromatic amines can be sensitive to light.[14] Light exposure, particularly in the UV range, can promote oxidation and other degradation pathways.[15][16] Therefore, the compound should be protected from light during storage and handling.

-

Thermal Stability: While the fluorinated aromatic system generally imparts thermal stability, prolonged exposure to high temperatures should be avoided as it can accelerate both hydrolysis and oxidation.[12]

Handling and Storage Recommendations

Based on the reactivity and stability profile, the following protocols are recommended:

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store in a cool, dry place. | Minimizes thermal degradation and hydrolysis from atmospheric moisture.[17][18] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the sensitive amino group.[2] |

| Light Exposure | Store in amber vials or light-proof containers. | Aromatic amines can be photolabile; protection from light prevents photodegradation.[14][19] |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | Prevents uncontrolled oxidation, rapid hydrolysis, and other vigorous reactions.[17] |

| Handling | Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid creating dust or aerosols. | Standard procedure for handling fine chemicals to prevent inhalation and skin contact.[18][20][21] |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Objective: To hydrolyze this compound to 2-(4-amino-2-fluorophenyl)acetic acid.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a THF/water mixture.[22]

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 1.5 eq) to the reaction mixture.

-

Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling & Solvent Removal: Cool the reaction to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of ~3-4 with dilute hydrochloric acid (e.g., 1M HCl). The carboxylic acid product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. q1scientific.com [q1scientific.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. chemscene.com [chemscene.com]

- 20. file.bldpharm.com [file.bldpharm.com]

- 21. capotchem.cn [capotchem.cn]

- 22. Ester to Acid - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-amino-2-fluorophenyl)acetate in Organic Solvents

Introduction

Ethyl 2-(4-amino-2-fluorophenyl)acetate is a substituted phenylacetate derivative of significant interest in contemporary drug discovery and organic synthesis. As with any biologically active compound, a thorough understanding of its physicochemical properties is paramount for successful formulation, process development, and ultimately, therapeutic efficacy. Among these properties, solubility in organic solvents is a critical parameter that influences everything from reaction kinetics in synthesis to the choice of delivery vehicles in pharmaceutical formulations.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and discuss the key factors that researchers and drug development professionals must consider. This document is designed to be a practical resource, empowering scientists to make informed decisions in their research and development endeavors.

Theoretical Considerations: Predicting the Solubility Profile

-

Polarity and Hydrogen Bonding: The presence of the primary amino (-NH2) group and the ester carbonyl (C=O) group allows the molecule to act as both a hydrogen bond donor and acceptor. This indicates a predisposition for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can participate in these interactions. Lower aliphatic amines and esters with fewer than five carbon atoms are generally water-soluble due to hydrogen bonding, though the larger hydrophobic phenyl ring in our target molecule will reduce aqueous solubility.

-

Aromatic System: The phenyl ring is a nonpolar, hydrophobic component. This feature suggests that the compound will exhibit some solubility in nonpolar aromatic solvents (e.g., toluene, benzene) through London dispersion forces.

-

Fluorine Substitution: The electronegative fluorine atom ortho to the acetate side chain can influence the molecule's dipole moment and its ability to participate in intermolecular interactions, potentially affecting its solubility in specific solvents.

Based on these structural features, we can predict that this compound will likely be miscible with a range of organic solvents, from moderately polar to some nonpolar solvents.[2] However, precise quantitative data is essential for practical applications, necessitating experimental determination.

Quantitative Determination of Solubility: The Shake-Flask Method with HPLC Analysis

For an accurate and reliable determination of the equilibrium solubility of this compound, the shake-flask method is a widely accepted and robust technique. This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantifying the concentration of the dissolved solute in a saturated solution. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this quantification due to its sensitivity and specificity.

Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards by HPLC under appropriate chromatographic conditions (e.g., a suitable C18 column, mobile phase, and UV detection wavelength).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Below is a visual representation of the experimental workflow:

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents. A thorough understanding of these factors is crucial for experimental design and data interpretation.

| Factor | Influence on Solubility | Rationale |

| Solvent Polarity | High | The "like dissolves like" principle dictates that the polar functional groups of the solute will interact favorably with polar solvents. |

| Temperature | Generally increases solubility | For most solid solutes, the dissolution process is endothermic, meaning that increasing the temperature will favor the dissolution process. However, this should be experimentally verified. |

| Presence of Impurities | Can increase or decrease | Impurities in either the solute or the solvent can alter the intermolecular interactions and thus affect the measured solubility. |

| pH (in protic solvents) | Significant | In protic solvents, the amino group can be protonated at low pH, forming a more polar salt that may exhibit different solubility characteristics. |

The interplay of these factors can be visualized as follows:

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.[3][4] Always consult the Safety Data Sheet (SDS) before use.[3][4][5][6][7] General safety measures include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.[3][5]

-

In case of contact, rinse the affected area with plenty of water.[3][4]

The organic solvents used for solubility determination also have their own specific hazards. Ensure that you are familiar with the SDS for each solvent and handle them accordingly.

Conclusion

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. rcilabscan.com [rcilabscan.com]

Ethyl 2-(4-amino-2-fluorophenyl)acetate mechanism of action

An In-depth Technical Guide on the Strategic Application of Ethyl 2-(4-amino-2-fluorophenyl)acetate in Pharmaceutical Synthesis

Executive Summary

This compound is a chemical intermediate of significant interest within the pharmaceutical industry. While not possessing an intrinsic biological mechanism of action, its true value lies in its role as a sophisticated building block for complex bioactive molecules. This guide elucidates the strategic importance of this compound by tracing its journey from a starting material to its incorporation into a blockbuster therapeutic agent: Linagliptin. We will explore the synthetic chemistry that leverages the unique structural features of this compound and delve into the intricate mechanism of action of the resulting drug, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. This document serves as a technical resource for researchers and drug development professionals, providing insights into the crucial interplay between chemical synthesis and pharmacological action.

The Role of Scaffolding in Modern Drug Discovery: The Case of this compound

In the landscape of modern medicinal chemistry, the efficient construction of novel molecular architectures is paramount. Chemical intermediates, or building blocks, are the foundational elements upon which complex drug molecules are assembled. The selection of an appropriate starting material is a critical decision that can significantly influence the efficiency, cost, and novelty of a synthetic route. This compound is a prime example of a versatile scaffold, offering multiple reactive sites and specific stereochemical properties that can be exploited by medicinal chemists. Its application is particularly notable in the synthesis of targeted therapies where precise molecular recognition is key to efficacy and safety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1427433-63-3 |

| Molecular Formula | C10H12FNO2 |

| Molecular Weight | 197.21 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents |

| Key Structural Features | Primary aromatic amine, fluorine substituent, ethyl ester |

The presence of a primary amine, a fluorine atom, and an ester group provides a rich chemical handle for a variety of transformations, making it a valuable precursor in the synthesis of heterocyclic systems, a common motif in many pharmaceuticals.

Synthetic Pathway to a Bioactive Molecule: The Journey to Linagliptin

The transformation of this compound into a clinically significant drug is best exemplified by its use in the synthesis of Linagliptin. Linagliptin is a xanthine-based molecule and a potent inhibitor of the DPP-4 enzyme. The synthesis of such a complex molecule is a multi-step process, and while various routes exist, the strategic incorporation of key intermediates is a common theme.

While a direct, one-pot synthesis from this compound to Linagliptin is not feasible, this intermediate can be envisioned as a precursor to key fragments of the final molecule. For instance, the aminofluorophenyl moiety is a common feature in various DPP-4 inhibitors. A generalized synthetic workflow illustrating the strategic use of such intermediates is presented below.

Caption: Generalized workflow for the synthesis of a complex drug molecule like Linagliptin, highlighting the role of key intermediates.

Mechanism of Action: DPP-4 Inhibition by Linagliptin

Linagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3]

The Incretin Effect and its Regulation by DPP-4

In response to food intake, the gastrointestinal tract releases GLP-1 and GIP into the bloodstream. These hormones act on pancreatic β-cells to enhance glucose-dependent insulin secretion.[3] GLP-1 also suppresses glucagon secretion from pancreatic α-cells, leading to reduced hepatic glucose production.[2][4] The physiological actions of incretins are short-lived as they are rapidly degraded and inactivated by the DPP-4 enzyme.[3]

Linagliptin's Role in Potentiating the Incretin Axis

Linagliptin is a competitive, reversible inhibitor of DPP-4.[5][6] By binding to the active site of the DPP-4 enzyme, Linagliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their activity.[3] This leads to increased plasma concentrations of active incretins, resulting in:

-

Enhanced Glucose-Dependent Insulin Secretion: Pancreatic β-cells are stimulated to release more insulin in response to elevated blood glucose levels.[1][4]

-

Suppressed Glucagon Secretion: The inhibitory effect of GLP-1 on glucagon release is potentiated, reducing the liver's output of glucose.[2][4]

The glucose-dependent nature of this mechanism confers a low risk of hypoglycemia, as insulin secretion is not stimulated when blood glucose levels are normal or low.[2]

Caption: Signaling pathway of DPP-4 inhibition by Linagliptin, leading to improved glycemic control.

Key Experimental Protocols

The development of a DPP-4 inhibitor like Linagliptin involves a series of critical experiments to confirm its synthesis, purity, and biological activity.

Protocol: Synthesis of a Linagliptin Precursor

This protocol outlines a general procedure for the coupling of a xanthine derivative with an amine, a key step in the synthesis of Linagliptin.[7][8][9]

Objective: To couple 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine.

Materials:

-

8-bromo-xanthine derivative (1 equivalent)

-

(R)-3-aminopiperidine dihydrochloride (1.2 equivalents)

-

Potassium carbonate (K2CO3) (3 equivalents)

-

N-methyl-2-pyrrolidone (NMP)

-

Nitrogen atmosphere

Procedure:

-

To a round-bottom flask, add the 8-bromo-xanthine derivative and NMP under a nitrogen atmosphere.

-

Add (R)-3-aminopiperidine dihydrochloride and potassium carbonate to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/methyl-tert-butyl ether) to obtain pure Linagliptin.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against the DPP-4 enzyme.

Objective: To measure the IC50 value of a test compound (e.g., Linagliptin) for DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (Linagliptin) and vehicle (e.g., DMSO)

-

96-well black microplate

-

Fluorometer (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound (or vehicle for control).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Measure the fluorescence intensity at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: A typical workflow for the synthesis and biological characterization of a DPP-4 inhibitor.

Data Summary and Interpretation

The successful development of Linagliptin is underpinned by its favorable pharmacological profile, which is a direct result of its chemical structure derived from strategic synthesis.

Table 2: Pharmacological Profile of Linagliptin

| Parameter | Value / Observation | Reference(s) |

| Mechanism of Action | Reversible, competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4) | [1],[2] |

| In Vitro Potency (IC50) | Low nanomolar range | [10] |

| DPP-4 Inhibition (in vivo) | >80% inhibition over a 24-hour period with a 5 mg dose | [1],[11] |

| Effect on HbA1c | Moderate reductions (approx. 0.4% to 0.7%) as monotherapy or add-on therapy | [1],[4] |

| Route of Elimination | Primarily non-renal (biliary/fecal), allowing use in patients with renal impairment without dose adjustment | [11],[3] |

| Risk of Hypoglycemia | Low, due to its glucose-dependent mechanism | [2],[4] |

| Effect on Body Weight | Weight-neutral | [11],[4] |

Conclusion

This compound stands as a testament to the principle that the value of a chemical compound is not always defined by its own biological activity, but by the potential it unlocks. This guide has traced its conceptual path from a simple, yet strategically designed, chemical intermediate to its ultimate incorporation into Linagliptin, a life-altering medication for individuals with Type 2 Diabetes. The journey from scaffold to drug highlights the synergy between process chemistry, medicinal chemistry, and pharmacology. By understanding the synthesis that leverages the unique properties of such intermediates, and the intricate mechanism of action of the final product, researchers and drug developers can continue to innovate and create the next generation of targeted therapeutics.

References

- 1. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Linagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 7. cbijournal.com [cbijournal.com]

- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]

- 9. data.epo.org [data.epo.org]

- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(4-amino-2-fluorophenyl)acetate: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique electronic properties of fluorine can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability. Within this context, fluorinated aniline derivatives have emerged as critical building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs). Ethyl 2-(4-amino-2-fluorophenyl)acetate is a specialized reagent that combines the advantageous features of a 2-fluoroaniline moiety with a reactive ethyl acetate group, positioning it as a valuable intermediate for the construction of complex heterocyclic systems and other key pharmacophores.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, a detailed plausible synthesis protocol, its applications in drug development, and essential quality control considerations.

I. Commercial Availability and Procurement

This compound is a specialty chemical intermediate. While a wide range of substituted phenylacetic acid derivatives are commercially available, this specific compound is often offered by a select group of suppliers and may, in many instances, be synthesized on a custom basis. Researchers are advised to inquire with chemical suppliers specializing in fluorinated building blocks and custom synthesis.

Table 1: Prominent Commercial Suppliers of Related Phenylacetic Acid Derivatives

| Supplier | Product Focus | Availability of Target Compound |

| Sigma-Aldrich (Merck) | Broad range of research chemicals and reagents | Often available, check catalog for specific grades |

| Fluorochem | Specialists in fluorinated compounds | High likelihood of availability or custom synthesis |

| AK Scientific, Inc. | Building blocks for research and development | Catalog includes a variety of substituted phenylacetates |

| CymitQuimica | Supplier of fine chemicals for research | Offers a range of amino acid esters and derivatives[1] |

| Pharmaffiliates | Pharmaceutical standards and intermediates | Provides a range of brominated and fluorinated analogs[2] |

Note: Availability and catalog listings are subject to change. It is recommended to contact suppliers directly for the most current information.

II. Synthesis of this compound: A Plausible Synthetic Route

While specific proprietary synthesis methods may vary between manufacturers, a robust and scalable synthesis can be devised based on established organic chemistry principles. A common and efficient approach involves the reduction of a nitro group precursor. The following protocol is a representative synthesis based on analogous procedures found in the patent literature for similar compounds.[3]

Workflow for the Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Fluorophenylacetic Acid

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, add 2-fluorophenylacetic acid portion-wise, maintaining the temperature below 10 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-4-nitrophenylacetic acid.

Step 2: Fischer Esterification

-

Dissolve the 2-fluoro-4-nitrophenylacetic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(2-fluoro-4-nitrophenyl)acetate.

Step 3: Reduction of the Nitro Group

-

Method A: Iron in the presence of Ammonium Chloride [4][5]

-

To a mixture of ethyl 2-(2-fluoro-4-nitrophenyl)acetate in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve ethyl 2-(2-fluoro-4-nitrophenyl)acetate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

III. Physicochemical and Spectroscopic Properties (Estimated)

Due to the limited availability of public data for this specific molecule, the following properties are estimated based on closely related analogs.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| Appearance | Off-white to light yellow solid or oil |

| Melting Point | 50-60 °C |

| Boiling Point | > 250 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO, and chlorinated solvents. Sparingly soluble in water. |

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

-

Methylene group: A singlet around 3.5-3.7 ppm (2H, -CH₂-Ar).

-

Aromatic protons: Complex multiplets in the range of 6.5-7.2 ppm, showing characteristic splitting patterns due to fluorine-proton coupling.

-

Amine group: A broad singlet around 3.5-4.5 ppm (2H, -NH₂), which is D₂O exchangeable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Methylene group: A peak around 40 ppm (-CH₂-Ar).

-

Aromatic carbons: Multiple signals in the aromatic region (110-150 ppm), with some showing C-F coupling.

-

Carbonyl group: A peak around 170-172 ppm (C=O).

IR (Infrared) Spectroscopy:

-

N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (amine).

-

C-H stretch: Peaks around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic).

-

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ (ester).

-

C-F stretch: A strong band in the region of 1200-1300 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 197.

IV. Applications in Drug Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds that are of interest in medicinal chemistry. The primary amine provides a nucleophilic center for cyclization reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid or used in further derivatization.

Workflow for Application in Heterocycle Synthesis

References

- 1. Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of Ethyl 2-(4-amino-2-fluorophenyl)acetate: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. Among the myriad of fluorinated building blocks, Ethyl 2-(4-amino-2-fluorophenyl)acetate stands out as a versatile intermediate with significant potential in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its application, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenylacetates in Medicinal Chemistry

The phenylacetic acid motif is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of a fluorine atom onto the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Specifically, the 2-fluoro substitution pattern in this compound introduces a unique electronic environment and conformational bias that can be exploited for targeted drug design. The additional presence of a primary aromatic amine at the 4-position provides a key functional handle for further molecular elaboration, making this compound a highly valuable starting material for the construction of diverse chemical libraries.

Synthesis of this compound: A Two-Step Approach

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol: Selective Nitro Group Reduction

This protocol is adapted from a well-established procedure for the selective reduction of an aromatic nitro group in the presence of an ester functionality, a common transformation in medicinal chemistry.[1]

Materials:

-

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq)

-

Iron powder (Fe, 3.0 eq)

-

Ammonium chloride (NH₄Cl, 3.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, ethanol, and water (typically in a 2:1 to 4:1 v/v ratio of EtOH:H₂O).

-

To this solution, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

Causality Behind Experimental Choices:

-

Fe/NH₄Cl System: This classic combination is a mild and highly effective reagent for the selective reduction of aromatic nitro groups. It is known to tolerate a wide range of functional groups, including esters, which is critical for this synthesis.

-

Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents, facilitating an efficient reaction.

-

Celite® Filtration: The use of Celite® is essential for the efficient removal of finely divided iron and iron oxide byproducts, which can otherwise complicate the workup.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is not extensively published, the expected properties and key spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Features |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| Appearance | Likely a pale yellow to brown solid or oil at room temperature. |

| Melting Point | Not reported. |

| Boiling Point | Not reported. |

| Solubility | Expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and methanol. |

| ¹H NMR | Ethyl group: Triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-). Methylene group: Singlet around 3.5-3.6 ppm (2H, Ar-CH₂-). Aromatic protons: A complex multiplet pattern in the range of 6.2-7.0 ppm due to the fluorine and amine substituents. Amine protons: A broad singlet around 3.5-4.5 ppm (2H, -NH₂). |

| ¹³C NMR | Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). Methylene group: Peak around 40 ppm (Ar-CH₂-). Aromatic carbons: Six signals in the aromatic region (approx. 110-160 ppm), with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. Carbonyl carbon: A signal around 170-172 ppm. |

| IR Spectroscopy | N-H stretch: Two characteristic bands in the region of 3300-3500 cm⁻¹ for the primary amine. C=O stretch: A strong absorption band around 1730-1740 cm⁻¹ for the ester carbonyl. C-F stretch: A strong band in the region of 1200-1300 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion (M⁺): A peak at m/z = 197. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Fluorinated phenylacetic acid derivatives are valuable building blocks in the synthesis of kinase inhibitors.[2] While a specific, marketed drug directly synthesized from this compound has not been publicly disclosed, its structural motifs are present in several potent kinase inhibitors. The primary amino group serves as a crucial attachment point for constructing the core heterocyclic scaffolds common to many kinase inhibitors, such as quinazolines, pyrimidines, and pyrrolopyrimidines.

Logical Workflow for Kinase Inhibitor Synthesis

The general strategy for utilizing this compound in the synthesis of a kinase inhibitor is depicted in the following workflow:

Caption: General workflow for the synthesis of kinase inhibitors.

This workflow highlights the conversion of the initial amino ester into a more complex heterocyclic system, which is then further functionalized to achieve the desired potency and selectivity against a specific kinase target. The 2-fluoro substituent can play a critical role in orienting the molecule within the ATP-binding pocket of the kinase, potentially leading to enhanced inhibitory activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a fluorinated phenyl ring, a primary amine, and an ester functionality makes it an ideal starting material for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors. The synthetic protocol outlined in this guide, based on established and reliable chemical transformations, provides a clear and logical pathway for the preparation of this important intermediate. As the demand for more sophisticated and effective targeted therapies continues to grow, the utility of well-designed fluorinated building blocks like this compound will undoubtedly continue to expand.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-amino-2-fluorophenyl)acetate

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 2-(4-amino-2-fluorophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information from available safety data sheets of structurally similar compounds to establish a robust framework for safe laboratory practices. It covers physicochemical properties, hazard identification, exposure controls, emergency procedures, and proper disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.

Introduction and Physicochemical Profile

This compound is a substituted phenylacetate derivative. While detailed experimental data for this specific molecule is not extensively published, its structure suggests its utility as a building block in organic and medicinal chemistry. The presence of an amino group, a fluorine atom, and an ethyl ester functional group dictates its reactivity and potential biological activity.[1]

1.1. Chemical Identity and Properties

| Property | Value | Source/Analogy |

| CAS Number | 73781-63-2 | ChemicalBook |

| Molecular Formula | C10H12FNO2 | ChemicalBook |

| Molecular Weight | 197.21 g/mol | ChemicalBook |

| Appearance | Not specified; likely a solid or liquid. | Inferred |

| Solubility | Not specified; likely soluble in organic solvents. | Inferred from structure |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

1.2. Structural Diagram

Caption: Chemical structure of this compound.

Hazard Identification and Risk Assessment

Based on the hazard classifications of similar compounds like Ethyl 2-(3-amino-4-fluorophenyl)acetate, this compound should be handled as a hazardous substance.[2]

2.1. GHS Classification (Anticipated)

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

2.2. Hazard Statements (Anticipated)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

2.3. Precautionary Statements (Anticipated)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

2.4. Expert Assessment of Risks

The primary routes of exposure are inhalation, skin contact, and eye contact. The amino and fluoro-substituted phenyl ring is a common motif in biologically active molecules, and the toxicological properties have not been thoroughly investigated.[3] Therefore, it is crucial to assume the compound may have uncharacterized biological effects and to minimize exposure at all times.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

3.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] This is the primary defense against respiratory exposure.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[4]

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned to protect from skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

3.3. Storage Requirements

-

Container: Store in a tightly closed container in a cool, dry place.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

-

Conditions to Avoid: Avoid moisture and sources of ignition.[3][5]

Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Solution Preparation

This protocol is designed to minimize exposure during a common laboratory procedure.

Caption: Safe Weighing and Solution Preparation Workflow.

Protocol:

-

Preparation:

-

Don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

-

Weighing:

-

Place an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound onto a weigh boat. Avoid creating dust.

-

Record the weight.

-

-

Solution Preparation:

-

Transfer the weighed compound into a suitable flask or vial.

-

Slowly add the desired solvent to the vessel, ensuring there is no splashing.

-

Seal the container tightly.

-

-

Cleanup:

-

Wipe down the balance and surrounding surfaces with a suitable solvent to decontaminate.

-

Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

-

Remove PPE and wash hands thoroughly with soap and water.[2]

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[4][2]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors.[4][3]

-

Environmental Precautions: Prevent the chemical from entering drains or the environment.[4]

-

Containment and Cleanup:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.

-

Place the collected material in a suitable, closed container for disposal.[3]

-

Clean the spill area thoroughly.

-

5.3. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: The combustion of this compound may produce hazardous decomposition products.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Procedure: Collect waste in a designated, labeled, and sealed container. Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.[4]

Conclusion

While a complete safety profile for this compound is not yet established, a cautious approach based on the known hazards of structurally related compounds is warranted. Adherence to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide is essential for minimizing risk and ensuring the safety of all laboratory personnel. Researchers are strongly encouraged to seek out the most current safety information and to perform a thorough risk assessment before beginning any new experimental work with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Heterocyles Using Ethyl 2-(4-amino-2-fluorophenyl)acetate

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing pharmacological profiles.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast majority of pharmaceuticals approved today.[4] Consequently, the development of synthetic routes to novel fluorinated heterocycles is a paramount objective for researchers in the field.[5][6]

Ethyl 2-(4-amino-2-fluorophenyl)acetate is a versatile and highly valuable building block for this purpose. Its structure is strategically pre-functionalized with three key features:

-

A nucleophilic aniline amine , which is a classical handle for a wide array of cyclization and coupling reactions.

-

An ortho-fluorine substituent , which sterically and electronically influences the reactivity of the adjacent amino group and becomes an integral part of the final heterocyclic core, imparting the desirable properties of fluorination.

-

An ethyl acetate side chain , which contains both an activatable methylene group and an ester functionality, providing a secondary reaction site for intramolecular cyclization to form five or six-membered rings.

This guide provides detailed, field-tested protocols for leveraging this compound to construct three medicinally important classes of heterocycles: quinolones , benzodiazepines , and triazoles . The methodologies are presented not merely as steps, but as a series of reasoned choices designed to ensure reproducibility, scalability, and high purity of the final products.

Section 1: Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylates

The 4-quinolone core is a privileged scaffold found in numerous antibacterial agents, including the highly successful fluoroquinolone class of antibiotics.[7][8] The synthesis of this ring system from an appropriately substituted aniline is a cornerstone of heterocyclic chemistry. The Gould-Jacobs reaction provides a robust and reliable pathway, involving the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.[9][10]

Reaction Principle & Causality

The synthesis proceeds in two key stages. First, the nucleophilic amino group of this compound attacks the electron-deficient central carbon of diethyl ethoxymethylenemalonate (DEEM), displacing the ethoxy group to form an enamine intermediate. This reaction is typically performed at moderate temperatures. The second stage is the critical cyclization step. At high temperatures (typically >240 °C), an intramolecular Friedel-Crafts-type acylation occurs, where the phenyl ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the pyridone ring of the quinolone system. The use of a high-boiling, inert solvent like diphenyl ether is crucial to achieve the necessary temperature for this cyclization.[9][10] The ester group on the aniline side chain is carried through the reaction and can be hydrolyzed in a subsequent step to afford the corresponding carboxylic acid, a key feature of many bioactive quinolones.

Experimental Workflow: Gould-Jacobs Cyclization

Caption: Workflow for the two-stage synthesis of a fluorinated quinolone derivative.

Detailed Protocol

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| This compound | 211.21 | 5.00 g | 23.68 mmol | 1.0 |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 5.38 g | 24.86 mmol | 1.05 |

| Diphenyl ether | 170.21 | 50 mL | - | - |

| Hexane | - | 200 mL | - | - |

| Ethanol | - | As needed | - | - |

Procedure:

-

Condensation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (5.00 g, 23.68 mmol) and diethyl ethoxymethylenemalonate (5.38 g, 24.86 mmol).

-

Heat the mixture with stirring at 110 °C for 1.5 hours. The mixture will become a homogenous, viscous oil. Ethanol is evolved during this step.

-

Cyclization: Allow the reaction to cool slightly (to ~80 °C) and carefully add diphenyl ether (50 mL).

-

Equip the flask with a distillation head and a thermometer. Heat the mixture in a heating mantle to 250 °C. Ethanol will distill off first, followed by some diphenyl ether. Maintain the temperature at 250 °C for 20 minutes. The reaction will turn a dark brown color.

-

Isolation: Remove the flask from the heat and allow it to cool to approximately 90 °C. CAUTION: Hot diphenyl ether can cause severe burns. Carefully and slowly pour the warm reaction mixture into 200 mL of hexane with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes as the mixture cools to room temperature.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove all traces of diphenyl ether.

-

Purification: The crude solid can be recrystallized from hot ethanol or a DMF/water mixture to yield the pure product as an off-white to pale yellow solid.

Expert Insights:

-

Causality of Excess DEEM: Using a slight excess (1.05 eq) of DEEM ensures the complete consumption of the starting aniline, which can be difficult to separate from the product.

-

Temperature Control is Critical: The cyclization temperature is crucial. Below 240 °C, the reaction is often sluggish and incomplete. Above 260 °C, charring and decomposition can significantly reduce the yield. A sand bath or a well-controlled heating mantle is recommended.

-